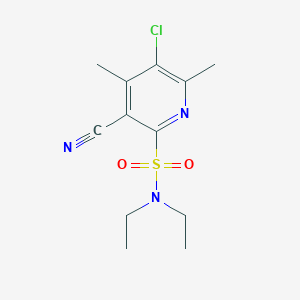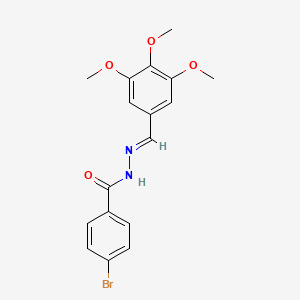
5-(4-tert-butylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-(4-tert-butylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" is a chemical compound belonging to the class of organic compounds containing thiazole rings. Thiazoles are important in various pharmaceutical agents and natural products.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves condensation reactions. An example includes the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, synthesized via the reduction of a benzylidene-thiazol-2-amine precursor with Na BH4 (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically characterized using spectroscopic and crystallographic techniques. For instance, the structural features of a similar compound were investigated using density functional theory (DFT) calculations and spectroscopic methods (N. Shanmugapriya et al., 2022).
Scientific Research Applications
Antitumor Activity and Structural Analysis
- Synthesis and Antitumor Activity: A study discussed the synthesis and crystal structure of a compound with a similar structural framework, highlighting its significant antitumor activity against specific cell lines. The detailed structural analysis was provided, shedding light on its potential mechanism of action and interactions within biological systems (Ye Jiao et al., 2015).
Neurodegenerative Disease Treatment
- Biological Activity for Neurodegenerative Diseases: Research on N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines highlighted their inhibitory activity against enzymes relevant to neurodegenerative diseases and their antioxidant properties. This suggests the potential for developing multifunctional agents for treating such conditions (G. Makhaeva et al., 2016).
Antimicrobial and Antioxidant Properties
- Antiproliferative and Antimicrobial Properties: Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their DNA protective abilities, antimicrobial activity, and cytotoxicity on cancer cell lines, providing insights into their dual-function as antimicrobial and anticancer agents (M. Gür et al., 2020).
Excited-State Intramolecular Proton Transfer (ESIPT)
- Control of ESIPT Reaction: Research into thiazolo[5,4-d]thiazole (TzTz) compounds, including a study on t-HTTH and t-MTTH, reveals their ability to undergo reversible ESIPT reactions, leading to tunable luminescence properties. This has implications for the development of white organic light-emitting diodes (WOLEDs) and other photonic applications (Zhiyun Zhang et al., 2016).
properties
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)14-6-4-13(5-7-14)12-15-16(21)19-17(23-15)20-8-10-22-11-9-20/h4-7,12H,8-11H2,1-3H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNZRBKZLKWTM-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-tert-butylbenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)
![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)
![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)
![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)


